1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile
Description
Properties
Molecular Formula |
C10H16FNO |
|---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H16FNO/c1-8-2-3-10(4-8,7-12)5-9(13)6-11/h8-9,13H,2-6H2,1H3 |
InChI Key |
RJXJVIUQZRXAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(CF)O)C#N |
Origin of Product |
United States |
Preparation Methods
Key Method:
- Diels-Alder cycloaddition of a diene with an appropriate dienophile bearing the nitrile group, followed by reduction and functional group transformations to install the methyl substituent at the 3-position of the cyclopentane ring.
Introduction of the Nitrile Group
The nitrile group at the 1-position is introduced via nucleophilic substitution or cyanation of a suitable precursor, such as a halogenated cyclopentane derivative.
Cyanation Techniques:
- Reaction of halogenated cyclopentane derivatives with sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) under controlled temperature conditions.
- Use of transition metal catalysts such as copper or palladium to facilitate cyanide transfer, especially for more complex substrates.
Functionalization with 3-Fluoro-2-hydroxypropyl Group
The attachment of the 3-fluoro-2-hydroxypropyl moiety is achieved through nucleophilic substitution or addition reactions involving suitable precursors:
- Preparation of the 3-fluoro-2-hydroxypropyl fragment via hydrofluorination of an epoxide or alkene precursor, or through reduction of corresponding fluorinated ketones .
- Coupling with the cyclopentane core is performed via nucleophilic attack of the hydroxyl group on activated electrophilic centers on the cyclopentane ring, often facilitated by activating groups like mesylates or tosylates.
Example:
- Reacting a protected form of the hydroxypropyl fluoride with an electrophilic cyclopentane derivative under basic conditions to form the desired linkage.
Methylation at the 3-Position
The methyl group at the 3-position of the cyclopentane ring is introduced via alkylation reactions :
- Using methyl iodide (MeI) or methyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- The methylation typically occurs at the nitrogen or carbon center, depending on the intermediate, to yield the 3-methylcyclopentane derivative.
Final Assembly and Purification
The final compound is obtained through purification techniques such as:
- Column chromatography using silica gel with suitable solvent systems.
- Recrystallization from solvents like ethanol or ethyl acetate to enhance purity.
Summary of the Synthesis Route
Additional Insights from Patent Literature
- The synthesis strategies for similar compounds involve stepwise functionalization of cyclopentane derivatives, often utilizing protecting groups for hydroxyl functionalities during intermediate steps.
- Oxidation and reduction steps are employed to fine-tune functional groups, ensuring the correct placement and stereochemistry of substituents.
- The use of transition metal catalysis (e.g., palladium or copper) enhances the efficiency of cyanation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(3-Fluoro-2-oxopropyl)-3-methylcyclopentane-1-carbonitrile.
Reduction: Formation of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialized materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Functional Group Analysis
The compound’s uniqueness lies in its combination of a cyclopentane backbone, fluorinated hydroxypropyl chain, and carbonitrile group. Below is a comparative analysis with related molecules:
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | Cyclopentane | Carbonitrile, FHP* chain, Methyl | 185.24 | Discontinued; potential MAO-B relevance |
| [¹⁸F]THK-5351 | 2-Arylquinoline | FHP chain, Amino group | ~350 | Binds MAO-B and tau; rapid brain washout |
| [¹⁸F]SMBT-1 | 2-Methylpyridine | FHP chain, Methylpyridine | ~330 | Selective MAO-B tracer; optimized PK |
| 1-Methylcyclopentanol | Cyclopentanol | Hydroxyl, Methyl | 100.16 | Simple alcohol; no fluorine or nitrile |
*FHP: 3-Fluoro-2-hydroxypropyl
Binding Affinity and Pharmacokinetic (PK) Insights
- Role of the FHP Group: In [¹⁸F]THK-5351 and [¹⁸F]SMBT-1, the FHP group is critical for MAO-B binding affinity . The hydroxy group in FHP enhances hydrogen bonding with MAO-B’s active site, while fluorine improves metabolic stability.
- Impact of Carbonitrile vs. Amino Groups: [¹⁸F]THK-5351’s amino group on the pyridine ring contributes to tau binding, which is absent in the target compound. The carbonitrile group in the latter may introduce steric hindrance or alter electron distribution, reducing off-target tau binding .
Pharmacokinetic Considerations :
- [¹⁸F]THK-5351 exhibits rapid brain uptake and washout due to balanced lipophilicity. The target compound’s logP (unreported) and carbonitrile group may affect blood-brain barrier penetration, though this remains speculative without experimental data .
Biological Activity
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural formula:
Research indicates that this compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The presence of the carbonitrile group suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorinated moiety may enhance binding affinity to certain biological receptors, influencing cellular signaling pathways.
Pharmacological Effects
Studies have documented several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary investigations have shown that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.7 |
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogenic strains. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Activity : A study published in 2024 explored the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile, and how do steric effects influence reaction efficiency?
Methodological Answer: The compound’s synthesis involves multi-step strategies due to its complex structure. A plausible route includes:
- Cyclopentane Ring Functionalization : Start with 3-methylcyclopentane-1-carbonitrile. Introduce the 3-fluoro-2-hydroxypropyl group via nucleophilic substitution or coupling reactions. Fluorinated hydroxypropyl groups may require protective strategies (e.g., silylation) to avoid side reactions during synthesis .
- Challenges : Steric hindrance from the methyl and hydroxypropyl groups can reduce reaction yields. Optimizing catalysts (e.g., palladium for coupling) or using bulky bases (e.g., LDA) may mitigate this .
Q. How can researchers confirm the structural integrity of this compound, particularly the stereochemistry of the hydroxypropyl group?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify shifts for the fluorinated hydroxypropyl group (δ ~4.5–5.0 ppm for -OH, δ ~4.2 ppm for CH₂F) and nitrile (C≡N absence in ¹H NMR) .
- 19F NMR : Verify fluorine environment (δ ~-115 to -120 ppm for CH₂F) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the hydroxypropyl chain .
Q. What reactivity patterns are expected for the nitrile and fluorinated hydroxypropyl groups?
Methodological Answer:
- Nitrile Group :
- Reduction : Catalytic hydrogenation (H₂/Pd) converts it to a primary amine, useful for derivatization .
- Hydrolysis : Acidic/alkaline conditions yield carboxylic acids or amides .
- Fluorinated Hydroxypropyl Group :
Advanced Research Questions
Q. How does the spatial arrangement of substituents (methyl, nitrile, fluoropropyl) influence bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative Analysis : Synthesize analogs (e.g., varying fluorine position, replacing -OH with -OCH₃) and test biological activity (e.g., enzyme inhibition assays).
- Computational Modeling : Use DFT calculations to map steric/electronic effects. For example, the 3-fluoro group may enhance binding to hydrophobic enzyme pockets .
Q. How can contradictory data on reaction yields or by-products be resolved during scale-up synthesis?
Methodological Answer:
- Root-Cause Analysis :
- By-Product Identification : Use LC-MS or GC-MS to detect impurities (e.g., dehydrohalogenation products from fluoropropyl intermediates) .
- Kinetic Studies : Vary temperature/pH to identify optimal conditions minimizing side reactions.
- Case Study : Inconsistent nitrile hydrolysis yields may arise from trace water in solvents. Use molecular sieves or anhydrous conditions .
Q. What computational tools are recommended for predicting retrosynthetic pathways or metabolic stability?
Methodological Answer:
- Retrosynthesis : AI platforms like Pistachio or Reaxys propose routes using known reaction templates (e.g., cyclopentane ring formation via Dieckmann condensation) .
- Metabolism Prediction : SwissADME or MetaCore model Phase I/II metabolism, focusing on fluorinated group stability (e.g., CYP450-mediated defluorination risks) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- pH Studies : Store at pH 2–12 (37°C) and monitor degradation via HPLC. The nitrile group is prone to hydrolysis in acidic conditions .
- Thermal Analysis : TGA/DSC identifies decomposition points (>150°C for cyclopentane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
